Triptycene-derived bisparaphenylene-34-crown-10
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Overview
Description
Triptycene-derived bisparaphenylene-34-crown-10 is a novel compound that has garnered significant interest in the field of chemistry due to its unique structural and functional properties. This compound is characterized by its ability to form stable complexes with various guest molecules, making it a valuable tool in supramolecular chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triptycene-derived bisparaphenylene-34-crown-10 involves multiple steps, starting with the preparation of the triptycene coreThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Triptycene-derived bisparaphenylene-34-crown-10 undergoes various chemical reactions, including complexation, oxidation, and reduction. The compound is known to form stable 1:1 complexes with guest molecules such as paraquat and cyclobis(paraquat-p-phenylene) through charge transfer interactions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong bases, oxidizing agents, and reducing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from the reactions of this compound are typically the stable complexes with guest molecules. These complexes are characterized by their unique structural and electronic properties, which are of interest in various scientific applications .
Scientific Research Applications
Triptycene-derived bisparaphenylene-34-crown-10 has a wide range of scientific research applications. In chemistry, it is used as a host molecule in supramolecular chemistry to study host-guest interactions. In biology, the compound’s ability to form stable complexes with biologically relevant molecules makes it a potential tool for drug delivery and molecular recognition studies. In medicine, the compound’s unique properties are being explored for use in diagnostic imaging and therapeutic applications. In industry, this compound is used in the development of advanced materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of triptycene-derived bisparaphenylene-34-crown-10 involves the formation of stable complexes with guest molecules through charge transfer interactions. The molecular targets and pathways involved in these interactions are primarily related to the electronic properties of the bipyridinium ring and the crown ether moieties. These interactions result in the stabilization of the guest molecules within the host framework, leading to unique structural and functional properties .
Comparison with Similar Compounds
Triptycene-derived bisparaphenylene-34-crown-10 is unique compared to other similar compounds due to its ability to form stable complexes with a wide range of guest molecules. Similar compounds include other crown ethers and triptycene derivatives, but they often lack the same level of stability and versatility in complex formation. The unique combination of the triptycene core and the crown ether moieties in this compound provides it with distinct advantages in supramolecular chemistry and related fields .
Properties
Molecular Formula |
C56H56O10 |
---|---|
Molecular Weight |
889.0 g/mol |
IUPAC Name |
4,7,10,13,16,29,32,35,38,41-decaoxaundecacyclo[42.6.6.619,26.23,42.217,28.02,43.018,27.020,25.045,50.051,56.061,66]hexahexaconta-2,17,20,22,24,27,42,45,47,49,51,53,55,57,59,61,63,65-octadecaene |
InChI |
InChI=1S/C56H56O10/c1-2-10-38-37(9-1)49-39-11-3-4-12-40(39)50(38)54-46-18-17-45(53(49)54)63-33-29-59-25-21-57-23-27-61-31-35-65-47-19-20-48(66-36-32-62-28-24-58-22-26-60-30-34-64-46)56-52-43-15-7-5-13-41(43)51(55(47)56)42-14-6-8-16-44(42)52/h1-20,49-52H,21-36H2 |
InChI Key |
KHEZBNSZLCNPEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=C3C4C5=CC=CC=C5C(C3=C(C=C2)OCCOCCOCCOCCOC6=C7C8C9=CC=CC=C9C(C7=C(C=C6)OCCOCCO1)C1=CC=CC=C81)C1=CC=CC=C41 |
Origin of Product |
United States |
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